N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
N-(2-(4-(3-(Phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a phenylthio-propanoyl group and linked to a thiophene-3-carboxamide moiety via an ethyl chain. The hydrochloride salt enhances its solubility for pharmacological applications.
Properties
IUPAC Name |
N-[2-[4-(3-phenylsulfanylpropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c24-19(7-15-27-18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-26-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJHFHAJYADAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves several key steps:
Preparation of Thiophene-3-carboxylic Acid Derivative: : Starting with the functionalization of thiophene-3-carboxylic acid, typically involving chlorination or esterification.
Formation of Piperazine Intermediate: : Piperazine is reacted with a phenylthio-propanoyl chloride under basic conditions to form the corresponding phenylthio-propanoyl-piperazine intermediate.
Coupling Reaction: : The piperazine intermediate is coupled with the thiophene-3-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.
Final Hydrochloride Formation: : The final product is treated with hydrochloric acid to obtain the hydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity, including:
Controlled Temperature and Pressure: : Fine-tuning reaction temperatures and pressures to favor desired product formation.
Catalysts and Solvents: : Using efficient catalysts and solvents to speed up reactions and reduce by-products.
Purification Techniques: : Employing crystallization, distillation, or chromatography for product purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Potential reduction of amide groups under specific conditions.
Substitution: : The piperazine and thiophene rings are sites for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: : Halogenation reagents, Grignard reagents.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the phenylthio group.
Reduction: : Conversion of amides to amines or other reduced forms.
Substitution: : Substituted derivatives on the piperazine or thiophene rings.
Scientific Research Applications
N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its interactions with various biological targets, potentially impacting cellular functions.
Medicine: : Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: : Applied in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, involving pathways such as:
Molecular Targets: : Likely binding to specific proteins or enzymes, altering their function.
Pathways: : Modulation of signaling pathways or metabolic processes, influencing cellular activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiophene Scaffolds
The compound shares structural motifs with piperazine-linked benzamide and thiophene derivatives synthesized in . Key analogs include:
Key Observations :
- Backbone Differences : Unlike analogs 3a and 3b (benzamide derivatives), the target compound uses a thiophene-3-carboxamide backbone, which may alter electronic properties and binding affinity .
- The trifluoromethyl group in 3b is strongly electron-withdrawing, whereas the phenylthio group may participate in hydrophobic interactions .
- Synthesis Challenges : The 32% yield for 3a highlights purification difficulties in piperazine-based syntheses, suggesting similar challenges for the target compound .
Comparison with Ziprasidone-Related Compounds ()
Ziprasidone hydrochloride derivatives, such as Related Compound B (5,5'-bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione), feature bulky benzoisothiazol moieties and dimeric structures. In contrast, the target compound’s thiophene-carboxamide and phenylthio-propanoyl groups are smaller and more flexible, likely resulting in distinct pharmacokinetic profiles (e.g., higher membrane permeability but lower metabolic stability) .
Functional Analogues with Piperazine Moieties ()
BMY7378 (8-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione) shares a piperazine-ethyl linkage but incorporates a spirodecane-dione system. The methoxyphenyl group in BMY7378 confers α1-adrenoceptor antagonism, whereas the phenylthio group in the target compound may favor interactions with dopaminergic or serotonergic receptors .
Research Findings and Trends
- Synthetic Feasibility: Piperazine-based compounds require multi-step purifications (e.g., sequential normal-phase and reverse-phase chromatography), as seen in 3a .
- Solubility and Formulation: Hydrochloride salts (as in the target compound) improve aqueous solubility, critical for in vivo studies. Ethanol or aqueous solutions are common for piperazine derivatives, depending on substituent hydrophobicity .
- Pharmacological Potential: While direct data are lacking, structural parallels to D3 receptor ligands (e.g., BMY7378) and antipsychotics (e.g., ziprasidone) suggest possible CNS activity. Substituent choice (e.g., phenylthio vs. trifluoromethyl) will critically modulate selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
